molecular formula C15H19N B14410301 3-Ethyl-8-methyl-2-propylquinoline CAS No. 80609-93-4

3-Ethyl-8-methyl-2-propylquinoline

Cat. No.: B14410301
CAS No.: 80609-93-4
M. Wt: 213.32 g/mol
InChI Key: OLFOASNGFZRUKF-UHFFFAOYSA-N
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Description

3-Ethyl-8-methyl-2-propylquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial agents. The structure of this compound consists of a quinoline core with ethyl, methyl, and propyl substituents at the 3, 8, and 2 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 3-Ethyl-8-methyl-2-propylquinoline, can be achieved through various methods. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of an acid catalyst and an oxidizing agent . Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone .

Industrial Production Methods

Industrial production of quinoline derivatives often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-8-methyl-2-propylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-Ethyl-8-methyl-2-propylquinoline involves its interaction with specific molecular targets and pathways. In biological systems, quinoline derivatives can inhibit enzymes and interfere with DNA replication, leading to their antimicrobial and antitumor effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-8-methyl-2-propylquinoline is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of ethyl, methyl, and propyl groups at specific positions can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

CAS No.

80609-93-4

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

3-ethyl-8-methyl-2-propylquinoline

InChI

InChI=1S/C15H19N/c1-4-7-14-12(5-2)10-13-9-6-8-11(3)15(13)16-14/h6,8-10H,4-5,7H2,1-3H3

InChI Key

OLFOASNGFZRUKF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C=CC=C2C=C1CC)C

Origin of Product

United States

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